molecular formula C20H18N2O4 B2724067 N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-94-6

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2724067
CAS No.: 392324-94-6
M. Wt: 350.374
InChI Key: SSIZIEIFGJFQDA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group, a methylphenyl group, and a dioxopyrrolidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2-benzoyl-4-methylphenylamine, is prepared by the benzoylation of 4-methylaniline using benzoyl chloride in the presence of a base such as pyridine.

    Acylation Reaction: The benzoyl intermediate is then reacted with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetic acid, while reduction may produce N-(2-benzoyl-4-methylphenyl)-2-(2,5-dihydroxypyrrolidin-1-yl)acetamide.

Scientific Research Applications

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-(4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
  • N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide

Uniqueness

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the presence of both benzoyl and dioxopyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-7-8-16(15(11-13)20(26)14-5-3-2-4-6-14)21-17(23)12-22-18(24)9-10-19(22)25/h2-8,11H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIZIEIFGJFQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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